molecular formula C8H7F2NO2 B1453262 Difluoro(5-methylpyridin-2-yl)acetic acid CAS No. 1215421-88-7

Difluoro(5-methylpyridin-2-yl)acetic acid

Cat. No. B1453262
M. Wt: 187.14 g/mol
InChI Key: UZLDROJWPGDBDP-UHFFFAOYSA-N
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Description

“Difluoro(5-methylpyridin-2-yl)acetic acid” is a chemical compound with the IUPAC name 2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid . It has a molecular weight of 187.15 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “Difluoro(5-methylpyridin-2-yl)acetic acid” is 1S/C8H7F2NO2/c1-5-2-3-6(11-4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Difluoro(5-methylpyridin-2-yl)acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 187.15 .

Scientific Research Applications

  • Organic Synthesis

    • Difluoro(5-methylpyridin-2-yl)acetic acid can be used as a starting material or intermediate in the synthesis of other organic compounds . The presence of the difluoroacetic acid group can introduce unique chemical properties to the synthesized compounds, such as increased acidity or altered reactivity.
  • Pharmaceutical Research

    • Difluoro(5-methylpyridin-2-yl)acetic acid could potentially be used in the development of new pharmaceutical compounds . The presence of the difluoroacetic acid group and the pyridine ring could be beneficial in enhancing the biological activity of the compound.

“Difluoro(5-methylpyridin-2-yl)acetic acid” is a versatile chemical compound that can be used in various research contexts . Here are two more potential applications:

  • Material Science

    • This compound could potentially be used in the development of new materials, such as polymers or ceramics . The presence of the difluoroacetic acid group and the pyridine ring could introduce unique properties to the materials, such as altered conductivity or mechanical strength.
  • Environmental Science

    • Difluoro(5-methylpyridin-2-yl)acetic acid could potentially be used in environmental monitoring or remediation efforts . For example, it could be used as a tracer compound in studies investigating the transport of chemicals in the environment.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5-2-3-6(11-4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLDROJWPGDBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoro(5-methylpyridin-2-yl)acetic acid

CAS RN

1215421-88-7
Record name 2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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